Bienvenue dans la boutique en ligne BenchChem!

1,n6-Etheno-2-deoxyadenosine 5-*monoph osphate sod

Fluorescent nucleotide probe Spectroscopic detection Nucleotide-binding assay

1,N6-Etheno-2'-deoxyadenosine 5'-monophosphate sodium (ε-dAMP sodium; CAS 103213-55-4) is a modified deoxyribonucleotide belonging to the etheno-nucleotide class. It bears a tricyclic imidazo[2,1-i]purine base formed by an etheno bridge across the N1 and N6 positions of adenine, which confers intrinsic fluorescence with excitation λmax 300 nm and emission λmax 410 nm at pH 7.

Molecular Formula C12H12N5Na2O6P
Molecular Weight 399.21 g/mol
Cat. No. B13835722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,n6-Etheno-2-deoxyadenosine 5-*monoph osphate sod
Molecular FormulaC12H12N5Na2O6P
Molecular Weight399.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)([O-])[O-])O.[Na+].[Na+]
InChIInChI=1S/C12H14N5O6P.2Na/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17;;/h1-2,5-9,18H,3-4H2,(H2,19,20,21);;/q;2*+1/p-2/t7-,8+,9+;;/m0../s1
InChIKeyBBPBSDIPGSWFKJ-CVTHISEESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,N6-Etheno-2'-deoxyadenosine 5'-monophosphate sodium: A Fluorescent Nucleotide for Quantitative Biochemical Assays and DNA Adduct Research


1,N6-Etheno-2'-deoxyadenosine 5'-monophosphate sodium (ε-dAMP sodium; CAS 103213-55-4) is a modified deoxyribonucleotide belonging to the etheno-nucleotide class. It bears a tricyclic imidazo[2,1-i]purine base formed by an etheno bridge across the N1 and N6 positions of adenine, which confers intrinsic fluorescence with excitation λmax 300 nm and emission λmax 410 nm at pH 7 [1]. The compound serves as both a fluorescent probe for nucleotide-binding proteins and a defined standard for quantifying mutagenic etheno-DNA adducts generated by lipid peroxidation products and vinyl chloride exposure [2][3]. Commercial preparations as the disodium salt (molecular weight 399.21 g/mol) typically achieve ≥95% purity by HPLC .

Why Unmodified dAMP, ε-AMP, or ε-dCMP Cannot Substitute for 1,N6-Etheno-2'-deoxyadenosine 5'-monophosphate sodium in Quantitative Workflows


Although etheno-adenosine monophosphate derivatives share a common fluorophore, the choice of sugar (deoxyribose vs. ribose) and base identity (adenine vs. cytosine) produces profound differences in enzyme activation potency, protein-binding fluorescence quenching behavior, and analytical detection sensitivity that preclude simple interchange. The deoxyribose moiety of ε-dAMP reduces glycogen phosphorylase activation approximately 30-fold relative to its ribo counterpart ε-AMP [1], while retaining distinct fluorescence quenching characteristics upon protein binding that report on the local environment of the nucleotide-binding site. Detection sensitivity for ε-dAMP-modified oligonucleotides reaches 1 × 10⁻⁹ M, which is 100-fold lower (more sensitive) than the 1 × 10⁻⁷ M limit for ε-dCMP-modified sites measured in the same study [2]. These quantitative differences mean that substituting ε-AMP or ε-dCMP for ε-dAMP in a calibrated fluorescence-based assay would require complete re-validation and still fail to recapitulate the same binding or detection characteristics.

Quantitative Differentiation Evidence for 1,N6-Etheno-2'-deoxyadenosine 5'-monophosphate sodium


Intrinsic Fluorescence: ε-dAMP vs. Non-Fluorescent Unmodified dAMP

Unlike unmodified 2'-deoxyadenosine 5'-monophosphate (dAMP), which exhibits only UV absorbance at 260 nm with no usable fluorescence emission, ε-dAMP sodium possesses intrinsic fluorescence with excitation maximum at 300 nm and emission maximum at 410 nm in aqueous solution at pH 7, with a molar extinction coefficient ε of 6,000 L·mol⁻¹·cm⁻¹ at 275 nm [1][2]. The etheno modification creates a tricyclic imidazo[2,1-i]purine chromophore that enables direct fluorometric detection without conjugation to an external fluorophore, preserving the nucleotide's native size and minimizing steric perturbation of enzyme active sites.

Fluorescent nucleotide probe Spectroscopic detection Nucleotide-binding assay

Oligonucleotide Detection Sensitivity: ε-dAMP Sites 100× More Sensitive Than ε-dCMP Sites

When incorporated into defined-sequence oligonucleotides, etheno-modified adenosine sites exhibit a fluorescence detection limit below 1 × 10⁻⁹ M, which is approximately 100-fold lower (more sensitive) than the detection limit below 1 × 10⁻⁷ M for etheno-modified cytidine sites characterized under identical conditions [1]. This difference directly impacts oligonucleotide probe design: placing the fluorescent reporter on an adenosine site enables reliable quantification at nanomolar probe concentrations, whereas a cytidine-site modification demands ≥100-fold higher probe concentration to achieve comparable signal-to-noise ratios.

Oligonucleotide detection Fluorescence sensitivity Nucleic acid probe design

Enzyme Activation: ε-dAMP 30-Fold Lower Than ε-AMP at Glycogen Phosphorylase Activator Site

At the AMP allosteric activator site of glycogen phosphorylase b from rabbit skeletal muscle, etheno-AMP (ε-AMP; ribose sugar) induces the same maximal enzyme activation as native AMP. In contrast, etheno-dAMP (ε-dAMP; deoxyribose sugar) induces activation that is approximately 30-fold lower than ε-AMP [1]. Critically, both nucleotides display identical fluorescence properties when free in solution, confirming the fluorophore is unaltered. The 30-fold activation difference therefore originates solely from the sugar moiety (ribose vs. deoxyribose), which alters the positioning of the etheno-adenine base within the binding pocket.

Allosteric enzyme regulation Nucleotide-protein interaction Glycogen phosphorylase

Protein-Bound Fluorescence Quenching: ε-AMP Quenched More Efficiently Than ε-dAMP at Glycogen Phosphorylase

When bound to the AMP site of glycogen phosphorylase b, the fluorescence of ε-AMP is quenched more efficiently than that of ε-dAMP, despite both nucleotides sharing identical fluorescence properties free in solution [1]. The differential quenching indicates that the deoxyribose sugar of ε-dAMP positions the etheno-adenine fluorophore differently within the binding pocket compared to the ribose sugar of ε-AMP, altering the degree of stacking interaction with aromatic protein residues that mediates quenching. This provides a measurable spectroscopic readout of sugar-dependent binding geometry.

Fluorescence quenching assay Nucleotide-binding site topology Protein conformational probe

Adduct Detection Method Comparison: Immunoaffinity/32P-TLC ≥50× More Sensitive Than HPLC/32P-TLC for ε-dAMP Adducts

For quantifying ε-dAMP (ε-dA) DNA adducts in cellular DNA, the immunoaffinity chromatography/32P-TLC method achieves a detection limit below 4 etheno adducts per 10⁹ parent deoxynucleotides, whereas the HPLC/32P-TLC method often fails to detect adducts at concentrations below 2 adducts per 10⁸ parent deoxynucleotides when both methods were applied to the same samples [1]. This represents a minimum 50-fold improvement in analytical sensitivity. Pure ε-dAMP sodium serves as the essential reference standard for calibrating both detection workflows.

DNA adduct quantification Biomonitoring assay Carcinogen exposure assessment

Recommended Application Scenarios for 1,N6-Etheno-2'-deoxyadenosine 5'-monophosphate sodium Based on Verified Differentiation Evidence


Fluorescent Nucleotide-Binding Site Probes Requiring Deoxyribose-Specific Recognition

Researchers investigating nucleotide-binding proteins where the sugar identity (deoxyribose vs. ribose) determines biological activity should select ε-dAMP sodium over ε-AMP. As demonstrated with glycogen phosphorylase, the deoxyribose modification produces a 30-fold difference in allosteric activation and distinct fluorescence quenching behavior upon binding compared to the ribo analog [1]. This sugar-specific differential response makes ε-dAMP the appropriate probe for studying deoxyribonucleotide-binding enzymes, DNA polymerases, and nucleotide kinases where the absence of the 2'-OH group is mechanistically required.

High-Sensitivity Oligonucleotide Probe Manufacturing Using Adenosine-Site Fluorescent Labeling

For solid-phase oligonucleotide synthesis where internal fluorescent labeling is required, ε-dAMP phosphoramidites offer a detection limit of 1 × 10⁻⁹ M for adenosine modification sites—100-fold better than the 1 × 10⁻⁷ M achievable with ε-dCMP cytidine sites [2]. Laboratories synthesizing fluorescent DNA probes for qPCR, FISH, or single-molecule fluorescence applications should prioritize ε-dAMP incorporation at adenosine positions to maximize probe brightness and minimize required probe concentration.

DNA Adduct Biomarker Quantification Using Immunoaffinity/32P-Postlabeling Workflows

Environmental health laboratories conducting human biomonitoring for vinyl chloride or lipid peroxidation-derived DNA damage require pure ε-dAMP sodium as a quantitative reference standard. The immunoaffinity/32P-TLC method achieves detection below 4 adducts per 10⁹ nucleotides—at least 50-fold more sensitive than HPLC-based methods applied to the same samples [3]. The compound is essential for generating calibration curves and validating assay performance at the sub-10⁻⁸ adduct frequency range relevant to population background exposure levels.

Matched-Pair Spectroscopic Studies of Sugar Recognition in Nucleotide-Protein Complexes

Structural biologists can exploit the identical fluorescence properties of ε-dAMP and ε-AMP in free solution combined with their differential quenching upon protein binding [1] to design ratiometric fluorescence experiments. By titrating a protein with ε-dAMP and ε-AMP in parallel and measuring the ratio of bound-state fluorescence quenching, researchers can isolate the contribution of the ribose 2'-OH to binding geometry without interference from fluorophore-specific effects, since the etheno-adenine chromophore is identical in both probes.

Quote Request

Request a Quote for 1,n6-Etheno-2-deoxyadenosine 5-*monoph osphate sod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.